Falnidamol

Vue d'ensemble

Description

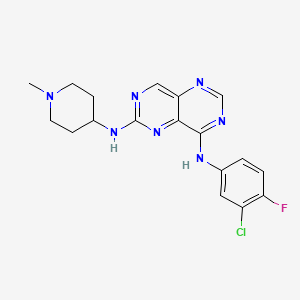

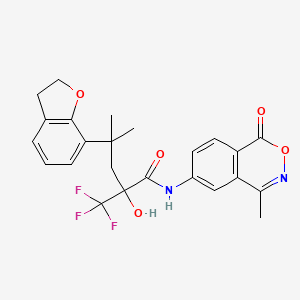

Falnidamol is a pyrimido-pyrimidine compound with antitumor activity . It has been used in trials studying the treatment of unspecified adult solid tumors . The molecular formula of this compound is C18H19ClFN7 .

Molecular Structure Analysis

The molecular weight of this compound is 387.8 g/mol . The IUPAC name is 4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine . The InChI and Canonical SMILES strings provide a detailed view of the molecule’s structure .Physical And Chemical Properties Analysis

This compound is a substituted aniline . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Recherche sur le Cancer

Le Falnidamol a été utilisé dans des essais étudiant le traitement des tumeurs solides adultes non spécifiées . C'est un composé pyrimido-pyrimidinique qui exerce une activité anticancéreuse .

Antagoniste du EGFR

Le this compound est connu pour agir comme un antagoniste du EGFR . Le EGFR (récepteur du facteur de croissance épidermique) est souvent surexprimé dans les cancers, et son inhibition peut aider à contrôler la croissance des cellules cancéreuses.

Thérapie combinée

Des recherches ont montré que le this compound peut fortement promouvoir la cytotoxicité du cisplatine (DDP), un médicament de chimiothérapie . Cela suggère que le this compound pourrait être utilisé en combinaison avec d'autres médicaments pour améliorer leurs effets anticancéreux.

Traitement du cancer du poumon non à petites cellules (CPNPC)

Le this compound s'est avéré inhiber la prolifération des cellules CPNPC . Il peut réduire considérablement les valeurs de CI50, ce qui en fait un agent thérapeutique potentiel pour le CPNPC.

Ciblage des voies de signalisation médiées par DUSP26

Le this compound, en combinaison avec le cisplatine, s'est avéré inhiber le CPNPC en ciblant les voies de signalisation médiées par DUSP26 . DUSP26 est une protéine qui est souvent surexprimée dans différents types de cancers.

Mécanisme D'action

Target of Action

Falnidamol is a selective and reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . These receptors are key players in cell growth and proliferation, and their overexpression or mutation is often associated with various types of cancers.

Mode of Action

As an inhibitor, this compound binds to the active sites of EGFR and HER2, preventing them from interacting with their natural ligands. This inhibits the activation of these receptors, thereby blocking the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those downstream of EGFR and HER2. These pathways include the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which regulates cell cycle progression . By inhibiting EGFR and HER2, this compound disrupts these pathways, leading to reduced cell proliferation and potentially inducing cell death.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation. By blocking the activation of EGFR and HER2, this compound disrupts the signaling pathways that promote cell growth and division . This can lead to the arrest of the cell cycle and potentially induce apoptosis, or programmed cell death.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Falnidamol interacts with the enzymes EGFR and HER2, acting as a selective and reversible inhibitor . It displays a significantly lower potency against ErbB2 and a range of other related tyrosine kinases .

Cellular Effects

The effects of this compound on cells are primarily due to its inhibitory action on EGFR and HER2 . By inhibiting these enzymes, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with EGFR and HER2, leading to their inhibition . This inhibition can result in changes in gene expression and cellular processes .

Temporal Effects in Laboratory Settings

Given its role as an EGFR and HER2 inhibitor, it may have long-term effects on cellular function .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its interaction with EGFR and HER2

Propriétés

IUPAC Name |

4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN7/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFRZXFNZVCRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048399 | |

| Record name | Falnidamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196612-93-8 | |

| Record name | Falnidamol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196612938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Falnidamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Falnidamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FALNIDAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MU316797D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)

![2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide](/img/structure/B1684407.png)